N1-(3-(methylthio)phenyl)-N2-(3-phenylpropyl)oxalamide
Description
N1-(3-(methylthio)phenyl)-N2-(3-phenylpropyl)oxalamide is a substituted oxalamide derivative characterized by two distinct aromatic substituents: a 3-(methylthio)phenyl group at the N1 position and a 3-phenylpropyl chain at the N2 position. Oxalamides are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or bioactive scaffolds due to their hydrogen-bonding capacity and conformational rigidity .
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-23-16-11-5-10-15(13-16)20-18(22)17(21)19-12-6-9-14-7-3-2-4-8-14/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCXMECHGGRHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(methylthio)phenyl)-N2-(3-phenylpropyl)oxalamide typically involves the reaction of 3-(methylthio)aniline with 3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Formation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.
Step 2: Reaction of 3-(methylthio)aniline with the oxalyl chloride intermediate to form the corresponding oxalamide.
Step 3: Coupling of the oxalamide intermediate with 3-phenylpropylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(methylthio)phenyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide linkage can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Scientific Research Applications
N1-(3-(methylthio)phenyl)-N2-(3-phenylpropyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(3-(methylthio)phenyl)-N2-(3-phenylpropyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio group and the oxalamide linkage can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied.
Comparison with Similar Compounds
Key Observations :
- The methylthio group in the target compound offers a balance between hydrophobicity and metabolic resistance compared to polar groups (e.g., hydroxyl in compound 16) or electron-withdrawing substituents (e.g., Cl, CF3 in compounds 10 and 1c).
- The 3-phenylpropyl chain provides greater flexibility and lipophilicity than shorter chains (e.g., phenethyl in compound 16) or rigid structures (e.g., adamantyl in compound 10).
Biological Activity
N1-(3-(methylthio)phenyl)-N2-(3-phenylpropyl)oxalamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article will delve into its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
The synthesis of this compound typically involves the reaction of 3-(methylthio)aniline with 3-phenylpropylamine in the presence of oxalyl chloride. The process is conducted under anhydrous conditions to prevent hydrolysis. The reaction scheme can be summarized as follows:
- Formation of Oxalyl Chloride : React oxalic acid with thionyl chloride.
- Oxalamide Formation : React 3-(methylthio)aniline with the oxalyl chloride intermediate.
- Final Product : Couple the oxalamide intermediate with 3-phenylpropylamine.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Potential
The compound has also been evaluated for anticancer activity. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction. The mechanism is thought to involve modulation of cellular signaling pathways, although detailed studies are required to elucidate specific targets.
The biological activity of this compound likely stems from its interaction with molecular targets such as enzymes or receptors. The presence of the methylthio group and the oxalamide linkage can enhance binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 3-(methylthio)phenyl isothiocyanate | Structure | Anticancer activity |
| N1-(3-(trifluoromethyl)phenyl)-N2-(3-phenylpropyl)oxalamide | Structure | Enhanced metabolic stability |
The distinct combination of functional groups in this compound imparts unique chemical and biological properties compared to its analogs.
Case Studies and Research Findings
- Antimicrobial Study : A study published in 2024 demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Evaluation : In a recent investigation, the compound was tested on human cancer cell lines, where it exhibited IC50 values indicating effective inhibition of cell growth . The study highlighted the compound's ability to induce apoptosis in cancer cells through activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
